![molecular formula C12H20N2O2 B4994057 (2-aminoethyl)[2-(2-phenoxyethoxy)ethyl]amine](/img/structure/B4994057.png)
(2-aminoethyl)[2-(2-phenoxyethoxy)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-aminoethyl)[2-(2-phenoxyethoxy)ethyl]amine, also known as AEEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. AEEA is a colorless liquid that is soluble in water and organic solvents. It has a molecular weight of 268.38 g/mol and a boiling point of 312.8°C.
Mécanisme D'action
The mechanism of action of (2-aminoethyl)[2-(2-phenoxyethoxy)ethyl]amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus. In vivo studies have shown that this compound can enhance plant growth and improve crop yields by increasing photosynthesis and nutrient uptake.
Avantages Et Limitations Des Expériences En Laboratoire
(2-aminoethyl)[2-(2-phenoxyethoxy)ethyl]amine has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. This compound also has a wide range of potential applications in various fields, making it a versatile compound for experimentation. However, one limitation is that this compound can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on (2-aminoethyl)[2-(2-phenoxyethoxy)ethyl]amine. One direction is to further investigate its potential applications in medicine, particularly in the treatment of cancer and viral infections. Another direction is to explore its potential as a plant growth regulator and crop yield enhancer, particularly in the context of sustainable agriculture. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cells and organisms.
Méthodes De Synthèse
(2-aminoethyl)[2-(2-phenoxyethoxy)ethyl]amine can be synthesized through a multistep reaction process. The first step involves the reaction of 2-phenoxyethanol with epichlorohydrin to form 2-(2-phenoxyethoxy)ethanol. The second step involves the reaction of 2-(2-phenoxyethoxy)ethanol with ethylenediamine to form this compound.
Applications De Recherche Scientifique
(2-aminoethyl)[2-(2-phenoxyethoxy)ethyl]amine has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, this compound has been shown to exhibit antitumor and antiviral activities. In agriculture, this compound has been shown to enhance plant growth and improve crop yields. In industry, this compound has been used as a surfactant and emulsifier in various products.
Propriétés
IUPAC Name |
N'-[2-(2-phenoxyethoxy)ethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c13-6-7-14-8-9-15-10-11-16-12-4-2-1-3-5-12/h1-5,14H,6-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVOGUSZNIHVRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCCNCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

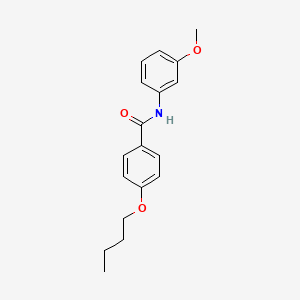
![N-(2,3-difluorobenzyl)-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4993996.png)
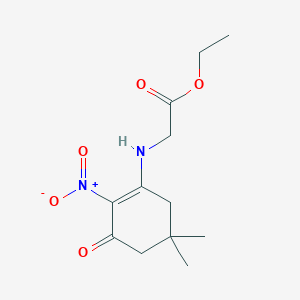
![ethyl 1-[(5-chloro-3-methyl-1H-indol-2-yl)carbonyl]-4-(cyclopropylmethyl)-4-piperidinecarboxylate](/img/structure/B4994014.png)
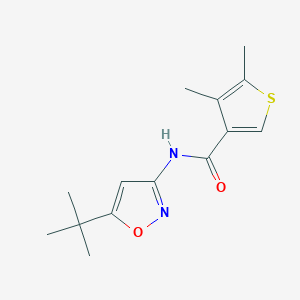
![1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-methylpiperazine](/img/structure/B4994035.png)
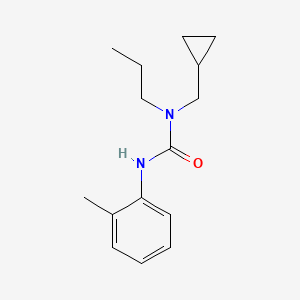
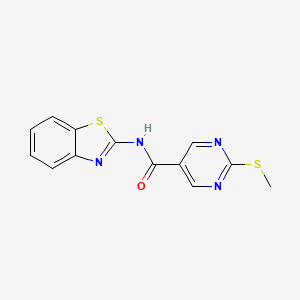

![3-({[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4994046.png)
![3-{1-[(6-ethoxy-2-quinolinyl)methyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B4994050.png)
![5-bromo-N-{[(2-isopropylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4994065.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4994071.png)
![2-[(2R*,3R*)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-2-azaspiro[4.6]undecan-3-one](/img/structure/B4994083.png)